Fmoc-L-cysteine amide is a derivative of cysteine that is widely used in peptide synthesis due to its protective group, 9-fluorenylmethyloxycarbonyl (Fmoc). This compound plays a crucial role in solid-phase peptide synthesis (SPPS) by providing a stable and easily removable protecting group for the amino functionality of cysteine.
Fmoc-L-cysteine amide belongs to the class of amino acids and is classified as a thiol-containing amino acid. It is specifically used as a building block in peptide synthesis due to its reactivity and ability to form disulfide bonds.
The synthesis of Fmoc-L-cysteine amide typically involves the protection of the thiol group of cysteine with the Fmoc group. This can be achieved through several methods:
The reaction conditions must be carefully controlled to avoid racemization or degradation of the product. Typically, the reaction is carried out at room temperature or slightly elevated temperatures, depending on the specific reagents used.
The molecular formula for Fmoc-L-cysteine amide is C₁₃H₁₃N₃O₃S. The structure consists of a cysteine backbone with an attached Fmoc group at the nitrogen atom of the amino group.
Fmoc-L-cysteine amide participates in various chemical reactions:
The deprotection process must be optimized to avoid side reactions that could lead to undesired products or racemization.
The mechanism for deprotection involves:
The efficiency of this process can be monitored using techniques like high-performance liquid chromatography (HPLC) to ensure complete removal of the protecting group.
Fmoc-L-cysteine amide is primarily utilized in:
Orthogonal protection is essential for synthesizing cysteine-rich peptides, where selective deprotection enables controlled disulfide bond formation. Fmoc-L-Cys-NH₂ employs acid-labile groups (e.g., Trt, Thp, Dpm) for thiol protection, which are stable to piperidine-mediated Fmoc deprotection but cleaved during trifluoroacetic acid (TFA) treatment. This strategy allows sequential on-resin disulfide bridging. For example, combining S-Mmt (cleaved with 1% TFA) and S-Dpm (cleaved with 95% TFA) enables regioselective oxidation [2] [8].
Key Insight: The orthogonality between Fmoc (base-labile) and thiol-protecting groups (acid-labile) prevents side reactions during iterative deprotection steps, which is crucial for synthesizing complex peptides like conotoxins with multiple disulfide bonds [4] [8].
The choice of thiol-protecting group significantly impacts synthesis efficiency, racemization, and deprotection kinetics. Three widely used groups are compared below:
Table 1: Comparison of Acid-Labile Thiol-Protecting Groups
Protecting Group | Cleavage Conditions | Racemization (%) | Solubility | Key Applications |
---|---|---|---|---|
Trt | 95% TFA, 2–4 h | 3.3% | Moderate | General SPPS; requires TIS scavenger |
Thp | 95% TFA, 2 h | 0.74% | High | C-terminal cysteine; reduces β-piperidinylalanine |
Dpm | 95% TFA, 2 h | 6.8% | Low | Orthogonal disulfide bond formation |
Highlights:
Racemization at the α-carbon of cysteine is a major challenge during activation and coupling. Phosphonium/uronium reagents (e.g., HBTU, HATU) with strong bases like DIEA promote significant racemization (up to 33%) due to base-catalyzed enolization [3] [9]. Mitigation strategies include:
Table 2: Racemization of Fmoc-Cys Derivatives Under Different Coupling Conditions
Coupling Reagent | Additive | Base | Solvent | Racemization (%) |
---|---|---|---|---|
HCTU | 6-Cl-HOBt | DIEA | DMF | 8.0 |
HCTU | 6-Cl-HOBt | TMP | DCM/DMF (1:1) | 0.6 |
DIC | HOBt | – | DMF | 0.1 |
HATU | HOAt | DIEA | DMF (microwave) | 15.2 |
Practical Protocol: For minimal racemization (<1%), use DIC/HOAt without base in DCM/DMF (1:1) with 5-min preactivation [3] [7].
Microwave irradiation accelerates coupling and deprotection but exacerbates cysteine racemization. At 50–80°C, HCTU/DIEA-mediated coupling under microwaves increases racemization to 15.2% for Cys(Trt) due to enhanced base-catalyzed epimerization [3] [6]. Critical considerations:
Limitations: Microwave SPPS is unsuitable for sequences with multiple cysteine residues unless paired with DIC/Oxyma activation and TMP base [3] [6].
Compound Nomenclature Table
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1